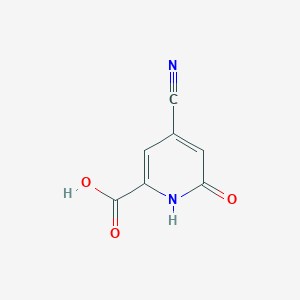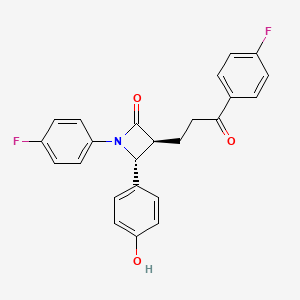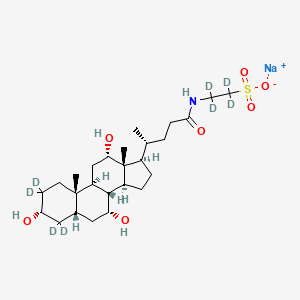
Taurocholic Acid-d8 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taurocholic Acid-d8 Sodium Salt is a deuterated form of taurocholic acid, a bile acid conjugate of cholic acid with taurine. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Taurocholic Acid-d8 Sodium Salt involves the conjugation of deuterated cholic acid with taurine. The reaction typically requires the activation of the carboxyl group of cholic acid, which can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated cholic acid is then reacted with taurine in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The final product is purified using techniques like crystallization and chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Taurocholic Acid-d8 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of taurocholic acid.
Reduction: Reduced forms of taurocholic acid.
Substitution: Substituted derivatives with azide or thiol groups.
Wissenschaftliche Forschungsanwendungen
Taurocholic Acid-d8 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of bile acids.
Biology: Employed in studies of bile acid metabolism and transport.
Medicine: Investigated for its role in liver function and bile acid-related diseases.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents
Wirkmechanismus
Taurocholic Acid-d8 Sodium Salt acts by mimicking the natural bile acid, taurocholic acid. It interacts with bile acid receptors and transporters, facilitating the emulsification and absorption of dietary fats. The deuterated form allows for precise tracking and quantification in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Taurocholic Acid: The non-deuterated form, commonly found in bile.
Glycocholic Acid: Another bile acid conjugate, with glycine instead of taurine.
Ursodeoxycholic Acid: A bile acid used in the treatment of gallstones and liver diseases
Uniqueness
Taurocholic Acid-d8 Sodium Salt is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical studies. This makes it particularly valuable in research settings where precise quantification is essential .
Eigenschaften
Molekularformel |
C26H44NNaO7S |
|---|---|
Molekulargewicht |
545.7 g/mol |
IUPAC-Name |
sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,10D2,11D2,12D2; |
InChI-Schlüssel |
JAJWGJBVLPIOOH-NOBNTUEXSA-M |
Isomerische SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NC([2H])([2H])C([2H])([2H])S(=O)(=O)[O-])C)O)C)[2H].[Na+] |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



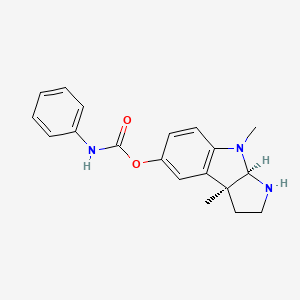
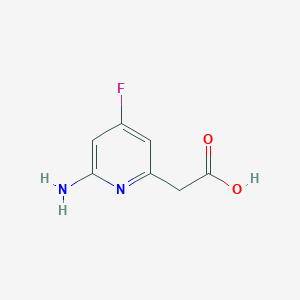
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
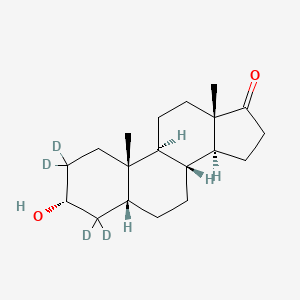
![(8R,9R,13S,14R,17S)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13436479.png)
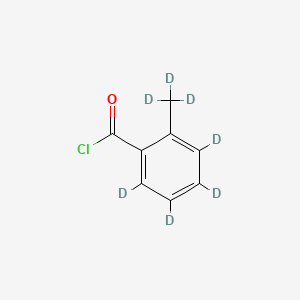
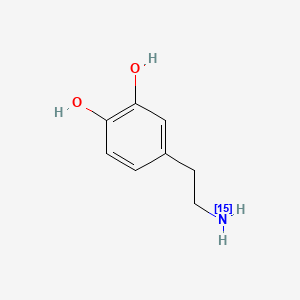

![2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13436500.png)
![1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13436501.png)
![2-[2-Chloro-5-[4-chloro-5-(difluoromethoxy)-1H-pyrazol-3-yl]-4-fluorophenoxy]acetic Acid](/img/structure/B13436502.png)
